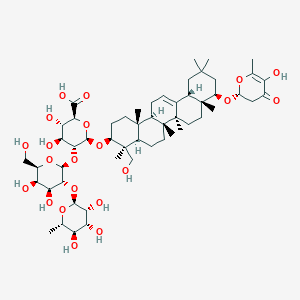
Chromosaponin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromosaponin I is a naturally occurring triterpenoid saponin found in soybeans (Glycine max) and other legumes. It is a type of glycoside, consisting of a hydrophobic triterpene backbone and a hydrophilic carbohydrate chain. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and growth-promoting effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of soyasaponin VI involves the glycosylation of soyasapogenol B, the aglycone part of the saponin. This process typically requires the use of glycosyl donors and catalysts under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of soyasaponin VI is primarily achieved through extraction from soybean seeds. The process involves several steps, including defatting the seeds, extracting the saponins using solvents like ethanol or methanol, and purifying the compound through chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Chromosaponin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpene backbone, potentially altering its biological activity.
Reduction: Reduction reactions can convert soyasaponin VI into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the glycosidic linkage, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Glycosyl donors and Lewis acids are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various glycoside derivatives and modified triterpenoid backbones, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chromosaponin I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Mécanisme D'action
Chromosaponin I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It downregulates the expression of MyD88 and suppresses the recruitment of TLR4 and MyD88 into lipid rafts, thereby inhibiting the TLR4/MyD88 signaling pathway.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Growth-Promoting: It regulates auxin influx in plants, promoting growth and development.
Comparaison Avec Des Composés Similaires
Chromosaponin I is unique among saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Soyasaponin I: Another triterpenoid saponin found in soybeans, known for its anti-inflammatory and anticancer properties.
Soyasaponin Ab: Found in various legumes, it enhances osteoblast differentiation and exhibits antioxidant properties.
This compound:
This compound stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
143519-54-4 |
|---|---|
Formule moléculaire |
C54H84O21 |
Poids moléculaire |
1069.2 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-9-[[(2R)-5-hydroxy-6-methyl-4-oxo-2,3-dihydropyran-2-yl]oxy]-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H84O21/c1-23-34(58)27(57)18-33(68-23)71-32-20-49(3,4)19-26-25-10-11-30-51(6)14-13-31(52(7,22-56)29(51)12-15-54(30,9)53(25,8)17-16-50(26,32)5)72-48-44(40(64)39(63)42(73-48)45(66)67)75-47-43(38(62)36(60)28(21-55)70-47)74-46-41(65)37(61)35(59)24(2)69-46/h10,24,26,28-33,35-44,46-48,55-56,58-65H,11-22H2,1-9H3,(H,66,67)/t24-,26-,28+,29+,30+,31-,32+,33-,35-,36-,37+,38-,39-,40-,41+,42-,43+,44+,46-,47-,48+,50+,51-,52+,53+,54+/m0/s1 |
Clé InChI |
ONAAMCDHQSWPDU-BKUHCKHBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O[C@H]9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Synonymes |
3-O-(rhamnopyranosyl-1-2-galactopyranosyl-1-2-glucuronopyranosyl-1-)-22-O-(3'-hydroxy-2'-methyl-5',6'-dihydro-4'-pyrone-6'-)-3,22,24-trihydroxyolean-12-ene chromosaponin I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















